molecular formula C15H9N3O B14509033 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile CAS No. 62715-70-2

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile

Cat. No.: B14509033
CAS No.: 62715-70-2
M. Wt: 247.25 g/mol
InChI Key: WXACLGHJWSXERY-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile typically involves the cyclization of benzohydrazide derivatives. One common method includes the reaction of benzoic acid with hydrazine to form benzohydrazide, which is then cyclized with appropriate reagents to form the oxadiazole ring . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanylbenzonitrile
  • 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
  • 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the nitrile group enhances its reactivity and allows for further functionalization, making it a versatile intermediate in organic synthesis . Additionally, its ability to form stable complexes with metal ions makes it valuable in coordination chemistry .

Properties

CAS No.

62715-70-2

Molecular Formula

C15H9N3O

Molecular Weight

247.25 g/mol

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzonitrile

InChI

InChI=1S/C15H9N3O/c16-10-12-8-4-5-9-13(12)15-18-17-14(19-15)11-6-2-1-3-7-11/h1-9H

InChI Key

WXACLGHJWSXERY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C#N

Origin of Product

United States

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